1,3,5-Trimethylcyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7-4-8(2)6-9(3,10)5-7/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
KVZFVAMCMZOOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)O)C |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 1,3,5 Trimethylcyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3,5-trimethylcyclohexan-1-ol, NMR is instrumental in determining the stereochemistry and conformational preferences of its isomers.
Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Analysis
Proton NMR (¹H NMR) is a fundamental tool for determining the configuration and preferred conformation of cyclic systems like this compound. The chemical shifts, coupling constants (J-values), and signal multiplicities of the protons are highly dependent on their spatial arrangement.
This compound can exist as two primary stereoisomers: cis and trans. In the cis isomer, the three methyl groups can all be on the same face of the cyclohexane (B81311) ring, while in the trans isomer, one methyl group is on the opposite face relative to the other two. The introduction of the hydroxyl group at C-1 further complicates the stereochemistry.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the conformers is dictated by the steric bulk of the substituents, with larger groups favoring the more spacious equatorial positions.
For the cis- and trans-isomers of this compound, the orientation of the methyl and hydroxyl groups will influence the chemical shifts of the ring protons. Protons in an axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between adjacent protons are also diagnostic of their relative orientation. A large coupling constant (typically 8-13 Hz) is observed for trans-diaxial protons, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.
By analyzing the ¹H NMR spectrum, the preferred chair conformation of each isomer can be deduced. For instance, in the most stable conformer of the cis-isomer, it is expected that the bulky methyl groups and the hydroxyl group will occupy equatorial positions to minimize 1,3-diaxial interactions. The resulting spectrum would show complex multiplets for the ring protons with coupling constants indicative of their orientations.
Table 1: Predicted ¹H NMR Data for a Stereoisomer of this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| OH | 1.0 - 4.0 | Broad Singlet | - |
| CH-OH | 3.5 - 4.0 | Multiplet | - |
| Ring CH₂ | 1.0 - 2.0 | Multiplet | - |
| CH-CH₃ | 0.8 - 1.5 | Multiplet | - |
Note: The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment
Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. This technique is crucial for confirming the carbon skeleton of this compound.
The ¹³C NMR spectrum of this compound is expected to show distinct signals for the carbon bearing the hydroxyl group (C-1), the carbons bearing the methyl groups (C-3 and C-5), the other ring carbons (C-2, C-4, C-6), and the methyl carbons themselves. The chemical shift of the carbon attached to the hydroxyl group (C-OH) is typically in the range of 65-90 ppm. The chemical shifts of the other ring carbons and the methyl carbons will be influenced by their substitution and stereochemical environment.
Different stereoisomers of this compound will exhibit different ¹³C NMR spectra due to the varying steric interactions and geometric arrangements of the substituents. For example, a carbon atom in a more sterically crowded environment will generally be shielded and appear at a higher field.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH (C1) | 65 - 75 |
| CH-CH₃ (C3, C5) | 30 - 45 |
| CH₂ (C2, C4, C6) | 20 - 40 |
| C-CH₃ (at C1) | 25 - 35 |
Note: These are general predicted ranges, and the actual values will depend on the specific isomer and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are invaluable for elucidating the complex structure of this compound by revealing connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. This would allow for the tracing of the proton-proton connectivity within the cyclohexane ring and the assignment of neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, making it a powerful tool for assigning the proton signals to their respective carbon atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₁₈O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.24 g/mol ).
Alcohols often undergo characteristic fragmentation pathways in the mass spectrometer. Two common fragmentation patterns for cyclohexanols are alpha-cleavage and dehydration.
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a methyl radical or other alkyl fragments from the ring.
Dehydration: The loss of a water molecule (18 amu) is a very common fragmentation for alcohols, leading to a significant peak at M-18.
The fragmentation pattern of the trimethylcyclohexane ring itself would also contribute to the spectrum, with characteristic losses of methyl (15 amu) and ethyl (29 amu) groups. The mass spectrum of the constitutional isomer cis-3,3,5-trimethylcyclohexanol (B1220922) shows a base peak that could be attributed to fragmentation of the ring.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 142 | [M]⁺ (Molecular Ion) |
| 127 | [M - CH₃]⁺ |
| 124 | [M - H₂O]⁺ |
| 109 | [M - H₂O - CH₃]⁺ |
| 83 | Ring fragmentation products |
Note: The relative intensities of these peaks will depend on the stability of the resulting fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be characterized by the presence of a hydroxyl (-OH) group and C-H and C-C bonds in a saturated cyclic system.
The most prominent and diagnostic absorption would be a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is due to hydrogen bonding. A strong absorption in the 1000-1200 cm⁻¹ region would correspond to the C-O stretching vibration.
The spectrum would also display strong, sharp peaks in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclohexane ring. C-H bending vibrations would be observed in the 1350-1470 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 (broad) | O-H stretch | Alcohol |
| 2850 - 3000 | C-H stretch | Alkane (ring and methyl) |
| 1450 - 1470 | C-H bend (scissoring) | CH₂ |
| 1375 | C-H bend (rocking) | CH₃ |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of a stereoisomer of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and absolute stereochemistry.
This technique would definitively establish the cis or trans relationship of the substituents and their axial or equatorial positions in the crystal lattice. The data obtained from X-ray crystallography would serve as the ultimate benchmark for validating the conformational and configurational assignments made based on NMR spectroscopic data. While no specific crystal structure for this compound is currently reported in open literature, the technique remains the gold standard for solid-state structural elucidation of such molecules.
Conformational Analysis and Dynamics of 1,3,5 Trimethylcyclohexan 1 Ol
Evaluation of Preferred Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)
The conformational landscape of substituted cyclohexanes is typically dominated by the chair conformation, which minimizes both angle strain and torsional strain. upenn.edustudy.com For 1,3,5-trimethylcyclohexan-1-ol, the relative stability of its possible conformations—chair, boat, and twist-boat—is determined by the spatial arrangement of the four substituents.
The chair conformation is generally the most stable arrangement for cyclohexane derivatives as it allows all substituents to be in staggered positions, minimizing steric hindrance. upenn.edu However, the stability of a specific chair conformer of this compound depends critically on whether the methyl and hydroxyl groups occupy axial or equatorial positions. Conformations that place bulky substituents in the more spacious equatorial positions are strongly favored. msu.edu
The boat conformation is significantly less stable than the chair form due to two primary factors: torsional strain from eclipsing C-C bonds and steric strain between the "flagpole" substituents at the C1 and C4 positions. study.com While generally a high-energy transition state or intermediate in the ring-inversion process, certain highly substituted cyclohexane derivatives, such as some derivatives of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, have been observed to adopt boat conformations in the solid state. rsc.orgresearchgate.net This suggests that in specific isomers of this compound, severe steric crowding in a chair conformation could potentially make a boat or twist-boat form more accessible than in simpler cyclohexanes.
The twist-boat conformation represents an energy minimum between boat forms and is more stable than the true boat because it alleviates some of the torsional and flagpole steric strain. upenn.edustudy.com It serves as a crucial intermediate in the interconversion between chair conformations. For most substituted cyclohexanes, the twist-boat is still considerably higher in energy than the preferred chair form.
The specific stereoisomer of this compound dictates the preferred conformation. For instance, the cis,cis-isomer (with all three methyl groups on the same face of the ring relative to the hydroxyl group) would experience significant steric strain in a chair form, potentially making alternative conformations more relevant. Conversely, an isomer that can adopt a chair conformation with all four substituents in equatorial positions would be exceptionally stable.
Steric Interactions and A-values of Methyl Substituents in the Cyclohexane Ring
The preference for equatorial over axial substitution in chair conformations can be quantified using conformational free energy values, commonly known as A-values. The A-value represents the energy difference, primarily due to steric strain, between a conformer with a substituent in the axial position and one with it in the equatorial position. masterorganicchemistry.comwikipedia.org
A substituent in the axial position experiences unfavorable steric interactions with the other two axial hydrogens (or other substituents) on the same side of the ring. These are known as 1,3-diaxial interactions. wikipedia.orgchemistrysteps.com The larger the substituent, the more severe these interactions are, and the larger its A-value.
For the substituents on this compound, the A-values are well-established:
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | 1.70 - 1.74 |
| Hydroxyl (-OH) | 0.87 |
This table presents the A-values, which quantify the energetic preference for a substituent to be in the equatorial position versus the axial position on a cyclohexane ring. masterorganicchemistry.comwikipedia.org
These values are additive and can be used to estimate the relative stability of the two chair conformers for any given stereoisomer of this compound. For example, a chair conformation with one axial methyl group is destabilized by approximately 1.7 kcal/mol compared to its ring-flipped conformer where that methyl group is equatorial (assuming other interactions are equal). A conformer with two axial methyl groups would be highly disfavored due to the combined steric strain, including a severe 1,3-diaxial Me-Me interaction. The most stable chair conformer will be the one that minimizes the sum of the A-values for all axially positioned groups.
Intramolecular Hydrogen Bonding and its Influence on Conformational Stability
Intramolecular hydrogen bonding (IAHB) can be a significant force in determining the conformational preferences of molecules, sometimes stabilizing arrangements that would otherwise be sterically unfavorable. rsc.orgrsc.org In substituted cyclohexanols, a hydrogen bond can form between the hydroxyl group and a suitable hydrogen bond acceptor elsewhere in the molecule.
In the specific case of this compound, there are no strong traditional hydrogen bond acceptors (like oxygen or nitrogen atoms) apart from the hydroxyl oxygen itself. However, the possibility of a weak hydrogen bond between the hydroxyl proton and the electron cloud of a nearby methyl group or the C-C bonds of the ring cannot be entirely discounted. More significantly, IAHB can stabilize specific rotamers of the hydroxyl group.
Studies on related 1,3-disubstituted systems, such as cis-3-aminocyclohexanol, have shown that a strong IAHB between the hydroxyl and amino groups can stabilize the diaxial conformation, where both groups are axial. nih.gov While this compound lacks a strong acceptor, the principle demonstrates that non-covalent intramolecular interactions can overcome significant steric penalties. The presence of the hydroxyl group can introduce subtle electronic and bonding effects that slightly alter the conformational energy landscape compared to what would be predicted by sterics alone. iastate.edu
Solvent-Dependent Conformational Preferences
The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent, especially when polar functional groups are present. nih.gov For this compound, the hydroxyl group is the primary site of interaction with solvent molecules.
In non-polar solvents (e.g., CCl₄, hexane), intramolecular forces have a greater influence on the conformational preference. Any weak intramolecular hydrogen bonding or stabilizing van der Waals interactions that favor a particular conformer would be most expressed in these environments.
In polar aprotic solvents (e.g., acetone, DMSO), the solvent can act as a hydrogen bond acceptor. This will lead to intermolecular hydrogen bonding with the hydroxyl group of this compound. This competition can disrupt any existing IAHB and may favor conformations where the -OH group is more sterically accessible to the solvent.
In polar protic solvents (e.g., water, methanol), the solvent can act as both a hydrogen bond donor and acceptor. Strong intermolecular hydrogen bonding between the solvent and the solute's hydroxyl group will dominate. This typically stabilizes the conformer where the polar -OH group is in an equatorial position, maximizing its exposure to the solvent shell and minimizing steric hindrance. Research on analogous compounds has shown that an increase in solvent basicity or polarity leads to a large stabilization effect for diequatorial conformers over diaxial ones that might be stabilized by IAHB in non-polar media. nih.gov
| Solvent Type | Primary Interaction with -OH Group | Expected Effect on Conformation |
| Non-polar | Minimal intermolecular interaction | Intramolecular forces (sterics, weak IAHB) dominate |
| Polar Aprotic | Intermolecular H-bond acceptor | Disrupts IAHB, favors accessible -OH group |
| Polar Protic | Intermolecular H-bond donor & acceptor | Strong solvation favors equatorial -OH group |
This table summarizes the expected influence of different solvent types on the conformational equilibrium of this compound.
Energy Barriers to Ring Inversion and Conformational Fluxionality
Cyclohexane and its derivatives are not static; they undergo a rapid conformational change known as ring inversion or ring flipping. scribd.com This process interconverts the two chair forms, causing all axial substituents to become equatorial and vice versa. pressbooks.pub For this to occur, the molecule must pass through several higher-energy conformations, including the half-chair, twist-boat, and boat forms.
The energy barrier to ring inversion in cyclohexane itself is approximately 10-11 kcal/mol. For substituted cyclohexanes, the energy levels of the two chair conformations are often different, leading to an equilibrium that favors the more stable conformer. However, the energy of the transition state for inversion is not typically altered dramatically by alkyl or hydroxyl substitution. dokumen.pub Therefore, the energy barrier for this compound is expected to be in a similar range.
This relatively low energy barrier means that at room temperature, ring inversion is extremely rapid, and the molecule is considered "fluxional." The observed structure is a weighted average of the contributing conformers. To study the individual conformers, chemists often use variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By lowering the temperature sufficiently (e.g., to -150°C for some systems), the rate of ring inversion can be slowed to the point where the signals for the individual chair conformers can be resolved. scielo.org.mx
Future Research in this compound Chemistry: Charting New Territories
The chemistry of substituted cyclohexanols, including the chiral tertiary alcohol this compound, continues to be a fertile ground for research. While foundational knowledge exists, numerous avenues remain underexplored, promising advancements in synthetic efficiency, stereochemical control, and novel applications. This article outlines key future research directions poised to unlock the full potential of this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
